Zinc dibutyl bis[[[3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl]methyl]phosphonate]
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Overview
Description
Zinc dibutyl bis[[[3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl]methyl]phosphonate] is a complex organophosphorus compound. It is known for its unique chemical structure, which includes a phosphonic acid group, a hydroxyphenyl group, and a zinc salt. This compound is used in various industrial applications due to its stability and reactivity.
Preparation Methods
The synthesis of phosphonic acid, [[3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl]methyl]-, monobutyl ester, zinc salt (2:1) involves several steps. The primary synthetic route includes the esterification of phosphonic acid with the corresponding alcohol under acidic conditions. The reaction is typically carried out in the presence of a catalyst such as sulfuric acid or hydrochloric acid. The resulting ester is then reacted with zinc salts to form the final product. Industrial production methods often involve large-scale batch reactions with stringent control over temperature and pH to ensure high yield and purity .
Chemical Reactions Analysis
Zinc dibutyl bis[[[3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl]methyl]phosphonate] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding phosphonic acid derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of phosphine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles such as amines or thiols. Common reagents and conditions for these reactions include organic solvents like dichloromethane or toluene, and reaction temperatures ranging from -78°C to room temperature.
Scientific Research Applications
Zinc dibutyl bis[[[3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl]methyl]phosphonate] has a wide range of scientific research applications:
Chemistry: It is used as a stabilizer in polymer chemistry to prevent degradation of polymers during processing and storage.
Biology: The compound is studied for its potential use as an enzyme inhibitor, particularly in the inhibition of metalloproteases.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of diseases involving oxidative stress and inflammation.
Industry: It is used as an additive in lubricants and coatings to enhance their performance and durability.
Mechanism of Action
The mechanism of action of phosphonic acid, [[3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl]methyl]-, monobutyl ester, zinc salt (2:1) involves its interaction with metal ions and enzymes. The compound can chelate metal ions, thereby inhibiting the activity of metalloproteases. This chelation disrupts the normal function of the enzyme, leading to a decrease in its catalytic activity. The hydroxyphenyl group also contributes to its antioxidant properties by scavenging free radicals and reducing oxidative stress .
Comparison with Similar Compounds
Zinc dibutyl bis[[[3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl]methyl]phosphonate] can be compared with other similar compounds such as:
Phosphonic acid, [[3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl]methyl]-, dioctyl ester: This compound has a similar structure but with different ester groups, leading to variations in its chemical properties and applications.
Phosphonic acid, [[3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl]methyl]-, monoethyl ester, calcium salt (21): This compound is used as a stabilizer in plastics and has different metal ion interactions compared to the zinc salt.
Phosphonic acid, bis(1-methylethyl) ester: This compound has a simpler structure and is used in different industrial applications such as flame retardants and plasticizers
Properties
CAS No. |
10175-95-8 |
---|---|
Molecular Formula |
C38H64O8P2Zn |
Molecular Weight |
776.2 g/mol |
IUPAC Name |
zinc;butoxy-[(3,5-ditert-butyl-4-hydroxyphenyl)methyl]phosphinate |
InChI |
InChI=1S/2C19H33O4P.Zn/c2*1-8-9-10-23-24(21,22)13-14-11-15(18(2,3)4)17(20)16(12-14)19(5,6)7;/h2*11-12,20H,8-10,13H2,1-7H3,(H,21,22);/q;;+2/p-2 |
InChI Key |
JXBMLLSGNATXRM-UHFFFAOYSA-L |
SMILES |
CCCCOP(=O)(CC1=CC(=C(C(=C1)C(C)(C)C)O)C(C)(C)C)[O-].CCCCOP(=O)(CC1=CC(=C(C(=C1)C(C)(C)C)O)C(C)(C)C)[O-].[Zn+2] |
Canonical SMILES |
CCCCOP(=O)(CC1=CC(=C(C(=C1)C(C)(C)C)O)C(C)(C)C)[O-].CCCCOP(=O)(CC1=CC(=C(C(=C1)C(C)(C)C)O)C(C)(C)C)[O-].[Zn+2] |
10175-95-8 | |
Origin of Product |
United States |
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